molecular formula C7H9NO3 B13342723 Methyl 3-(oxazol-5-yl)propanoate

Methyl 3-(oxazol-5-yl)propanoate

Cat. No.: B13342723
M. Wt: 155.15 g/mol
InChI Key: ROTXRSUGDRTXSB-UHFFFAOYSA-N
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Description

Methyl 3-(oxazol-5-yl)propanoate: is a chemical compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(oxazol-5-yl)propanoate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the van Leusen oxazole synthesis, which involves a [3+2] cycloaddition reaction from aldehydes with TosMICs (tosylmethyl isocyanides) under basic conditions . This method allows for the preparation of 5-substituted oxazoles through a two-step process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(oxazol-5-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce oxazoline derivatives .

Scientific Research Applications

Methyl 3-(oxazol-5-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(oxazol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The oxazole ring can bind to various enzymes and receptors through non-covalent interactions, influencing their activity and function . This binding can modulate biological processes, leading to the compound’s observed effects in different applications.

Comparison with Similar Compounds

Uniqueness: Methyl 3-(oxazol-5-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

methyl 3-(1,3-oxazol-5-yl)propanoate

InChI

InChI=1S/C7H9NO3/c1-10-7(9)3-2-6-4-8-5-11-6/h4-5H,2-3H2,1H3

InChI Key

ROTXRSUGDRTXSB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CN=CO1

Origin of Product

United States

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